Benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
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Overview
Description
Benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide typically involves multiple steps. The starting materials often include benzoic acid derivatives and indole derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions may vary from room temperature to elevated temperatures, and the use of solvents like ethanol or dichloromethane is common.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
Benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 3,5-dinitrobenzoic acid share structural similarities and may have similar chemical properties.
Indole derivatives: Compounds such as indole-3-carboxaldehyde have similar indole structures and may exhibit comparable reactivity.
Uniqueness
What sets benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
100757-15-1 |
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Molecular Formula |
C20H19ClN6O6 |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
N-[5-chloro-1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide |
InChI |
InChI=1S/C20H19ClN6O6/c1-3-24(4-2)11-25-17-6-5-13(21)9-16(17)18(20(25)29)22-23-19(28)12-7-14(26(30)31)10-15(8-12)27(32)33/h5-10,29H,3-4,11H2,1-2H3 |
InChI Key |
MCOCQWGAZOFPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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